molecular formula C15H12N6S B263246 2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline

2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline

Cat. No.: B263246
M. Wt: 308.4 g/mol
InChI Key: WJHUOVLFTVTMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. This compound has a molecular formula of C15H12N6S and a molecular weight of 308.361 Da .

Preparation Methods

The synthesis of quinoxaline derivatives, including 2-methyl-3-[(9H-purin-6-ylthio)methyl]-quinoxaline, can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For the specific compound , a possible synthetic route could involve the reaction of 2-methylquinoxaline with a purin-6-ylthio-methylating agent under appropriate conditions. Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, often employing green chemistry principles .

Chemical Reactions Analysis

2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C15H12N6S

Molecular Weight

308.4 g/mol

IUPAC Name

2-methyl-3-(7H-purin-6-ylsulfanylmethyl)quinoxaline

InChI

InChI=1S/C15H12N6S/c1-9-12(21-11-5-3-2-4-10(11)20-9)6-22-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,16,17,18,19)

InChI Key

WJHUOVLFTVTMGT-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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